molecular formula C8H5ClN2O2 B13990842 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13990842
M. Wt: 196.59 g/mol
InChI Key: HFHGTMOZUMUXFL-UHFFFAOYSA-N
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Description

7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Another approach includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and metal-free chalcogenation reactions suggests that scalable and environmentally friendly methods could be developed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols . These reactions typically proceed under mild conditions, making them suitable for various synthetic applications.

Major Products

The major products formed from these reactions include 3-ArS/ArSe derivatives, which are synthesized in high yields (up to 95%) and exhibit broad functional group tolerance .

Mechanism of Action

The mechanism of action of 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a chlorine atom at the 7-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

7-chloro-2-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H

InChI Key

HFHGTMOZUMUXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)O

Origin of Product

United States

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